N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide
Description
N-(5-Bromo-1,3-thiazol-2-yl)prop-2-enamide is a thiazole-derived compound characterized by a bromine substituent at the 5-position of the thiazole ring and a propenamide group at the 2-position.
Properties
Molecular Formula |
C6H5BrN2OS |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H5BrN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h2-3H,1H2,(H,8,9,10) |
InChI Key |
RNPLTGXROKFXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of N-(5-substituted-1,3-thiazol-2-yl)prop-2-enamide derivatives.
Oxidation: Formation of this compound sulfoxides or sulfones.
Reduction: Formation of N-(5-bromo-1,3-thiazol-2-yl)propanamide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide has been investigated for its potential as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant antibacterial properties. For instance, compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar capabilities .
Anticancer Properties
The compound is being explored as a lead in anticancer drug development. Studies have indicated that thiazole derivatives can inhibit the growth of cancer cells through various mechanisms, including the disruption of essential cellular pathways. For example, compounds with similar thiazole structures have demonstrated cytotoxic effects against different cancer cell lines .
Biological Studies
Mechanism of Action
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors in biological systems. The thiazole ring may facilitate binding to these targets, leading to inhibition of their activity and subsequent biological effects.
Research on Biological Interactions
Studies have utilized molecular docking simulations to predict how this compound interacts with various biological macromolecules. These simulations help in understanding binding affinities and can guide modifications to enhance efficacy against specific targets .
Materials Science
Development of New Materials
The compound's unique electronic properties make it a candidate for research in materials science. It has potential applications in creating new materials with desirable electronic or optical characteristics. Research into thiazole-containing compounds has shown promise in the development of organic semiconductors and photonic devices .
Case Studies
- Antibacterial Activity Study : A recent study evaluated several thiazole derivatives' antibacterial properties against common pathogens. Results indicated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. Compounds structurally related to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Halogenation Patterns :
- Bromine vs. Chlorine: Compared to N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , the bromine atom in the target compound has a larger atomic radius and lower electronegativity.
- Bromine vs. Methyl : 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide () lacks the conjugated enamide group. The methyl substituent increases steric bulk but reduces electronic effects, which may lower reactivity in nucleophilic substitutions compared to bromine .
Aromatic vs. Aliphatic Amides :
COX/LOX Inhibition :
- Thiazole derivatives like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) exhibit dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 μM) . The bromine substituent in the target compound could modulate selectivity, as halogenated thiazoles often show enhanced binding to hydrophobic enzyme pockets .
Anticancer Potential:
- N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides demonstrate activity against cancer cell lines via kinase inhibition .
Reactivity with Nucleophiles :
- The 5-bromo substituent is susceptible to nucleophilic aromatic substitution (e.g., with amines, as seen in ), a feature less pronounced in methyl- or chloro-substituted thiazoles .
Structural and Crystallographic Insights
Hydrogen Bonding and Crystal Packing :
- In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, intermolecular N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice . The target compound’s enamide group may participate in similar interactions, with the bromine atom influencing packing via halogen bonding .
Data Tables
Table 1: Comparison of Key Thiazole Derivatives
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Common Reactivity |
|---|---|---|---|
| Br | Moderate −I effect | Low | Nucleophilic substitution, halogen bonding |
| Cl | Strong −I effect | Low | Nucleophilic substitution |
| Me | +I effect | Moderate | Hindered substitution |
Biological Activity
N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of this compound's effects.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the bromine atom enhances its reactivity and may influence its biological interactions. The general structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to thiazole derivatives. For instance, a study synthesized several thiazole derivatives and tested their antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity, with some achieving Minimum Inhibitory Concentrations (MICs) as low as 3.9 µg/mL against multiple bacterial strains .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| 5a | 8 | 10.5 | E. coli |
| 7.5 | 8 | S. aureus | |
| 7 | 6 | B. subtilis | |
| - | 7 | S. epidermidis |
The study suggests that the effectiveness of these compounds varies based on their structural modifications and the presence of specific functional groups .
Antitumor Activity
In addition to antibacterial properties, this compound has been investigated for its antitumor activity. A related study focused on synthesizing thiazole derivatives and evaluating their cytotoxic effects against cancer cell lines. The results demonstrated that several compounds exhibited significant cytotoxicity, indicating potential for further development as anticancer agents .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiazole A | HeLa | 15 |
| Thiazole B | MCF-7 | 20 |
| Thiazole C | A549 | 10 |
The findings suggest that structural modifications in thiazole derivatives can lead to enhanced biological activity, making them promising candidates for drug development .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting membrane integrity . Additionally, its antitumor effects could be linked to apoptosis induction in cancer cells.
Case Studies
Case Study 1: A recent investigation into the antibacterial efficacy of thiazole derivatives revealed that certain compounds displayed a unique mode of action when used in conjunction with cell-penetrating peptides (CPPs). This combination significantly enhanced their antibacterial activity against resistant strains .
Case Study 2: Another study focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines demonstrated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
